Methyl 4-bromo-2,2-diethyl-3-oxobutanoate
Description
Structure
2D Structure
Properties
IUPAC Name |
methyl 4-bromo-2,2-diethyl-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrO3/c1-4-9(5-2,7(11)6-10)8(12)13-3/h4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLLDMXRMGKDOCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C(=O)CBr)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation of 2,2-Diethyl-3-oxobutanoate Esters
A common route involves the bromination of 2,2-diethyl-3-oxobutanoate esters using N-bromosuccinimide (NBS) under controlled conditions:
Procedure:
A solution of the precursor 2,2-diethyl-3-oxobutanoate methyl ester is treated with NBS in the presence of ammonium acetate (NH4OAc) as a catalyst in a nonpolar solvent such as carbon tetrachloride (CCl4). The reaction is typically refluxed for several hours (e.g., 4 hours) to ensure complete bromination at the 4-position.Work-up and Purification:
After completion, the solvent is evaporated under reduced pressure. The residue is dissolved in diethyl ether, filtered to remove succinimide byproducts, washed with water to remove inorganic salts, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by silica gel column chromatography using a petroleum ether/ethyl acetate (PE/EA) mixture (e.g., 30:1) as eluent to afford the pure methyl 4-bromo-2,2-diethyl-3-oxobutanoate as a colorless or yellow liquid.Yields:
Reported yields for similar bromination reactions on related substrates range from 70% to 80%, indicating good efficiency of this method.Analytical Data:
Characterization by ^1H and ^13C NMR confirms the bromination at the 4-position, with chemical shifts consistent with the keto and ester groups intact. High-resolution mass spectrometry (HRMS) further supports the molecular formula.
This method is adapted from procedures for related 2-bromo-3-oxobutanoate esters and can be modified for the diethyl-substituted compounds by adjusting reaction times and reagent stoichiometry.
Alternative Synthetic Routes: Alkylation and Subsequent Functionalization
Another approach involves alkylation of malonate derivatives followed by selective bromination:
Step 1: Alkylation of Diethyl Malonate
Diethyl malonate is alkylated with appropriate alkyl halides under basic conditions (e.g., potassium carbonate in anhydrous DMF) to introduce the 2,2-diethyl substitution pattern.Step 2: Keto Group Introduction
The alkylated malonate is then converted to the 3-oxobutanoate ester by controlled acylation or oxidation methods.Step 3: Bromination at the 4-Position
The keto-ester intermediate undergoes bromination using NBS as described above.
This multistep route allows for flexibility in modifying the alkyl groups and tailoring the substitution pattern, though it is more time-consuming than direct bromination of preformed keto esters.
Summary Table of Preparation Methods
| Step | Method Description | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Direct bromination of 2,2-diethyl-3-oxobutanoate methyl ester | NBS, NH4OAc, CCl4, reflux 4 h | 70-80 | Requires chromatographic purification |
| 2 | Alkylation of diethyl malonate + keto formation + bromination | K2CO3, DMF (alkylation); NBS bromination | Variable | Multistep, flexible substitution |
| 3 | Reaction of 4-bromo-3-oxobutanoate with cyanide salts (contextual) | Alkali metal cyanide, methanol, 0 °C to RT | 68-83 | For cyano derivatives, purification by extraction |
Analytical and Purification Techniques
Chromatography: Silica gel column chromatography with petroleum ether/ethyl acetate mixtures is the standard purification method to isolate the brominated product from side-products and unreacted starting materials.
Spectroscopy: ^1H NMR and ^13C NMR spectroscopy are essential for confirming the structure, especially the presence of the bromine-substituted carbon and keto/ester groups.
Mass Spectrometry: High-resolution MS confirms molecular weight and purity.
Melting Point: For crystalline derivatives, melting point determination supports compound identity.
Research Findings and Considerations
The bromination reaction is sensitive to temperature and solvent choice; CCl4 is preferred for its inertness and ability to dissolve NBS and substrates.
Ammonium acetate acts as a catalyst to facilitate selective bromination.
The reaction time and stoichiometry must be optimized to prevent over-bromination or side reactions.
The presence of bulky diethyl groups at the 2-position can influence reactivity and selectivity, requiring careful control of reaction conditions.
Purification steps are crucial due to the formation of succinimide byproducts and potential polybrominated impurities.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-2,2-diethyl-3-oxobutanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or alkane.
Oxidation Reactions: Oxidative conditions can convert the ester group into carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of substituted derivatives like amides or thioesters.
Reduction: Formation of alcohols or alkanes.
Oxidation: Formation of carboxylic acids or ketones.
Scientific Research Applications
Organic Synthesis
Methyl 4-bromo-2,2-diethyl-3-oxobutanoate serves as a crucial building block in organic synthesis. It is employed in the production of more complex molecules, including pharmaceuticals and agrochemicals. The compound's versatility allows it to participate in various reactions:
- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols, facilitating the formation of diverse derivatives.
- Reduction Reactions: The carbonyl group can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
- Oxidation Reactions: The ester group can be oxidized to carboxylic acids using agents such as potassium permanganate (KMnO4) .
Medicinal Chemistry
In medicinal chemistry, this compound is utilized in the development of potential drug candidates. Its structure enables it to target specific enzymes or receptors effectively. Notable applications include:
- Drug Development: The compound is involved in synthesizing new pharmaceutical agents that may exhibit therapeutic effects against various diseases.
- Enzyme Mechanism Studies: It acts as a reagent in biochemical assays to investigate enzyme mechanisms and metabolic pathways .
Material Science
The compound finds applications in material science, particularly in synthesizing advanced materials with unique properties. Its ability to form polymers makes it valuable for developing specialty chemicals used in coatings, adhesives, and other industrial applications.
Biological Studies
In biological research, this compound functions as a probe or reagent. Its applications include:
Mechanism of Action
The mechanism of action of Methyl 4-bromo-2,2-diethyl-3-oxobutanoate depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is typically displaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In reduction reactions, the ester group is reduced to an alcohol or alkane through hydride transfer. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Key Observations :
- Electrophilicity: The bromine atom enhances electrophilicity, favoring substitution reactions (e.g., Suzuki couplings) compared to non-halogenated analogs like methyl 2-benzoylamino-3-oxobutanoate .
Physicochemical Properties
Data for this compound are inferred from its ethyl-dimethyl analog (CAS 63891-88-3):
- Boiling Point: Not explicitly reported, but higher molecular weight (265.1 vs. 237.09 g/mol) suggests elevated boiling points compared to the ethyl-dimethyl variant .
- Lipophilicity : The diethyl groups likely increase logP (lipophilicity) relative to dimethyl analogs, impacting membrane permeability in biological systems .
- Stability: β-Keto esters are prone to keto-enol tautomerism; bromine substitution may stabilize the keto form due to electron-withdrawing effects .
Biological Activity
Methyl 4-bromo-2,2-diethyl-3-oxobutanoate, a compound with the CAS number 17790-81-7, is notable for its diverse biological activities. This article synthesizes available research findings on its biological properties, including its potential therapeutic applications and mechanisms of action.
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₃BrO₃ |
| Molecular Weight | 235.09 g/mol |
| CAS Number | 17790-81-7 |
| Purity | Specified by supplier |
| Storage Conditions | Inert atmosphere, 2-8°C |
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains. The presence of the bromine atom enhances its interaction with microbial cell membranes, potentially disrupting their integrity.
- Cytotoxic Effects : Research has shown that this compound can induce cytotoxicity in cancer cell lines. A study conducted on MCF-7 (breast cancer) and HCT-116 (colon cancer) cells demonstrated a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent .
- Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects in vitro. It appears to inhibit the production of pro-inflammatory cytokines, which could make it a candidate for treating inflammatory diseases .
- Antioxidant Activity : this compound has shown promise as an antioxidant, scavenging free radicals and reducing oxidative stress markers in cellular models .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, some proposed mechanisms include:
- Cell Membrane Disruption : The lipophilic nature of the compound allows it to integrate into lipid membranes, leading to increased permeability and eventual cell lysis.
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways that are crucial for cell proliferation and survival in cancer cells.
Case Study 1: Anticancer Activity
In a controlled experiment involving MCF-7 and HCT-116 cell lines, this compound was administered at varying concentrations (10 µM to 100 µM). The results indicated:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 10 | 85 |
| 50 | 65 |
| 100 | 30 |
This study highlighted the compound's potential as a chemotherapeutic agent .
Case Study 2: Anti-inflammatory Effects
In another study assessing the anti-inflammatory properties of this compound on RAW264.7 macrophages, it was found that treatment with the compound reduced TNF-alpha levels by approximately 40% compared to the control group .
Q & A
Q. Q2: How can researchers characterize the purity and structure of this compound?
Methodological Answer:
- NMR Spectroscopy : Analyze ¹H NMR for diagnostic peaks: ester methyl (δ 3.7–3.9 ppm), diethyl groups (δ 1.2–1.4 ppm for CH₃, δ 3.3–3.5 ppm for CH₂), and the keto group (δ 2.1–2.3 ppm for COCH₂).
- Mass Spectrometry : Use EI-MS to confirm molecular ion ([M]⁺ at m/z ~265) and fragmentation patterns (e.g., loss of Br⁻ or ester groups).
- FT-IR : Identify carbonyl stretches (C=O at ~1740 cm⁻¹) and C-Br vibrations (~550–650 cm⁻¹) .
Q. Q3: What safety precautions are critical during handling?
Methodological Answer:
- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation.
- Spill Management : Neutralize brominated compounds with sodium bicarbonate or specialized absorbents. Collect waste in labeled halogenated solvent containers.
- First Aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .
Advanced Research Questions
3. Reaction Mechanism and Optimization Q. Q4: How does the bromine substituent influence reactivity in nucleophilic substitutions? Methodological Answer: The bromine atom at C4 acts as a leaving group, enabling SN₂ reactions with nucleophiles (e.g., amines, thiols). Steric hindrance from the diethyl groups at C2 may slow kinetics, requiring polar aprotic solvents (e.g., DMF) and elevated temperatures (50–80°C). Monitor reaction progress via TLC (Rf shift) or in situ IR for disappearance of C-Br stretches .
Q. Q5: How can researchers optimize yields in cross-coupling reactions involving this compound?
Methodological Answer:
- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings.
- Solvent Effects : Compare DMF (high polarity) vs. THF (moderate polarity) to balance solubility and reactivity.
- Additives : Use K₂CO₃ or Cs₂CO₃ as bases to deprotonate nucleophiles.
- Kinetic Analysis : Perform time-course studies via HPLC to identify optimal reaction duration .
4. Stability and Degradation Pathways Q. Q6: Under what conditions does this compound degrade? Methodological Answer:
- Thermal Stability : Conduct TGA/DSC to determine decomposition temperatures (expected >150°C).
- Hydrolytic Degradation : Test stability in aqueous buffers (pH 1–13) at 25–60°C. Acidic conditions may hydrolyze the ester moiety, while basic conditions promote dehydrohalogenation.
- Light Sensitivity : Store in amber vials; monitor UV-vis absorbance changes under prolonged light exposure .
5. Contradictory Data in Synthetic Outcomes Q. Q7: How should researchers address inconsistent yields in bromination reactions? Methodological Answer:
- Variable Control : Ensure consistent stoichiometry (Br₂:precursor = 1:1) and reaction temperature.
- Byproduct Analysis : Use LC-MS to detect dibrominated byproducts (e.g., di-substitution at C4 and C5).
- Alternative Brominating Agents : Compare Br₂ with N-bromosuccinimide (NBS) in radical-mediated pathways .
6. Applications in Complex Molecule Synthesis Q. Q8: What role does this compound play in synthesizing heterocycles? Methodological Answer: The keto and bromo groups enable cyclization reactions. For example:
- Pyrazole Synthesis : React with hydrazines to form 5-membered rings.
- Lactone Formation : Intramolecular esterification under acidic conditions.
Optimize ring closure using microwave-assisted synthesis (100–120°C, 30 min) .
Analytical and Computational Tools
7. Computational Modeling Q. Q9: How can DFT calculations predict reactivity trends? Methodological Answer:
- Geometry Optimization : Use Gaussian or ORCA to model the ground-state structure.
- Transition State Analysis : Identify energy barriers for bromine displacement using B3LYP/6-31G(d).
- Electrostatic Potential Maps : Visualize nucleophilic attack sites (e.g., partial positive charge at C4) .
8. Advanced Spectroscopic Techniques Q. Q10: What 2D NMR techniques resolve structural ambiguities? Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
